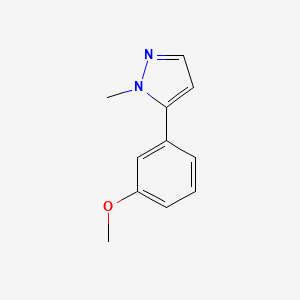

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)9-4-3-5-10(8-9)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFBLJAAHBCORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50771738 | |

| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144026-75-5 | |

| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144026-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

structural characterization of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Structural Characterization of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

Foreword: The Imperative of Precision in Molecular Characterization

In the landscape of modern drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry, lauded for its versatile biological activities.[1] The specific isomeric and conformational arrangement of substituents on this core dictates its interaction with biological targets. Consequently, the unambiguous structural elucidation of novel pyrazole derivatives is not merely a procedural step but the very foundation upon which reliable scientific inquiry is built. This guide provides a comprehensive, multi-technique framework for the structural characterization of a representative pyrazole, this compound. Our approach moves beyond a simple recitation of methods, delving into the strategic rationale behind the selection of each technique and the interpretation of the resulting data, ensuring a self-validating and robust analytical workflow.

Synthetic Pathway and Analytical Strategy

A robust characterization begins with an understanding of the molecule's origin. The target compound, this compound, is accessible through a regioselective condensation reaction. The logical synthetic precursor is 1-(3-methoxyphenyl)butane-1,3-dione, which upon reaction with methylhydrazine, cyclizes to form the N-methylated pyrazole ring. The choice of reaction conditions is critical to favor the desired 1,5-disubstituted isomer over the 1,3-isomer.

Our characterization strategy is designed as an integrated workflow, where each analytical technique provides a unique piece of the structural puzzle, culminating in a complete and validated molecular profile.

Caption: Key expected HMBC correlations for structural confirmation.

Single-Crystal X-Ray Crystallography: Unveiling the 3D Architecture

While NMR provides the constitutional structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns, resulting in a final structural model.

Anticipated Structural Features

Based on crystal structures of related methoxyphenyl-pyrazole derivatives, we can predict key geometric parameters. [2][3][4]The pyrazole ring is expected to be nearly planar. A key feature will be the dihedral angle between the plane of the pyrazole ring and the plane of the 3-methoxyphenyl ring, which is anticipated to be non-zero due to steric hindrance, influencing the molecule's overall conformation.

| Parameter | Expected Value | Significance |

| Pyrazole Ring | Nearly Planar | Confirms the aromatic character of the heterocyclic core. |

| C(5)-C(1') Bond Length | ~1.48 Å | Standard sp²-sp² single bond length. |

| N(1)-N(2) Bond Length | ~1.35 Å | Typical N-N bond length within a pyrazole ring. |

| Dihedral Angle (Pyrazole-Phenyl) | 20° - 50° | This angle is a critical conformational parameter that impacts crystal packing and potential biological activity. |

Conclusion: A Synthesis of Evidence

The is a process of accumulating and cross-validating evidence. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies the functional groups present, and a comprehensive suite of NMR experiments definitively establishes the atomic connectivity and isomeric form. Finally, X-ray crystallography provides the ultimate proof of the three-dimensional structure. Each step in this workflow is designed to be self-validating, ensuring that the final structural assignment is robust, reliable, and fit for purpose in the demanding fields of drug development and materials science.

References

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Available from: [Link]

-

Journal of the Chemical Society B: Physical Organic. A vibrational assignment for pyrazole. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

NIH National Library of Medicine. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

-

Digital Object Identifier System. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available from: [Link]

-

NIH National Library of Medicine. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

-

ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). Available from: [Link]

-

NIH National Library of Medicine. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available from: [Link]

-

Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]

-

MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Available from: [Link]

-

ResearchGate. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available from: [Link]

-

ResearchGate. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

-

Acta Crystallographica Section E. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Available from: [Link]

-

MDPI. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

PubChem. 5-(3-methoxyphenyl)-n-methyl-1h-pyrazol-3-amine. Available from: [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

RSC Medicinal Chemistry. Design, synthesis and biological evaluation of novel 1,3-diaryl pyrazole derivatives as potential Mycobacterium tuberculosis CYP121A1 inhibitors. Available from: [Link]

Sources

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic and steric properties allow for versatile interactions with various biological targets. This has led to the development of numerous commercially successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the vasodilator Sildenafil.[3][4]

This technical guide focuses on a specific, yet highly promising, derivative: This compound . The strategic placement of a methoxyphenyl group and a methyl group on the pyrazole core creates a scaffold with significant potential for modulation of physicochemical properties and biological activity. The 3-methoxyphenyl substituent, in particular, offers a site for potential metabolic transformation and hydrogen bonding interactions, which are critical in drug design.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical and spectroscopic properties, a detailed protocol for its synthesis, an exploration of its chemical reactivity, and a discussion of its relevance and potential applications in the field of medicinal chemistry.

Physicochemical and Spectroscopic Profile

The fundamental chemical and physical properties of a compound govern its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in rational drug design and development.

Core Chemical Properties

A summary of the key identifiers and calculated properties for this compound is presented below.

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₂N₂O | Elemental Composition |

| Molecular Weight | 188.23 g/mol | Calculation |

| CAS Number | 1019559-71-3 | Registry Number |

| Appearance | Expected to be a solid or oil | General observation for similar compounds[5][6] |

Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the target compound. Based on data from closely related pyrazole analogs, the expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. Key signals would include a singlet for the N-methyl protons (typically around 3.8-4.0 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a characteristic singlet for the C4-proton on the pyrazole ring (around 6.0-6.5 ppm).[5] The protons of the 3-methoxyphenyl ring would appear as a complex multiplet in the aromatic region (6.8-7.4 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would confirm the carbon skeleton. Distinct signals are expected for the N-methyl carbon (around 35-40 ppm), the methoxy carbon (around 55 ppm), and the carbons of the pyrazole and phenyl rings.[5][7] The C4 carbon of the pyrazole ring typically appears around 105-110 ppm, reflecting the ring's electron density.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching from the aromatic rings (~1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether group (~1250 cm⁻¹).[7][8]

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 189.24.[5]

Synthesis and Purification

The construction of the 1,5-disubstituted pyrazole ring system is a well-established process in organic chemistry, most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most logical and widely adopted method for synthesizing this class of pyrazoles is the Knorr synthesis or a related variant. This involves the reaction of 1-(3-methoxyphenyl)butane-1,3-dione with methylhydrazine. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of methylhydrazine directs the regioselectivity, typically yielding the 1,5-disubstituted product as the major isomer due to the reaction proceeding through the more stable enamine intermediate formed from the less sterically hindered ketone.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for pyrazole synthesis.[8][9]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-methoxyphenyl)butane-1,3-dione (1.92 g, 10 mmol).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.

-

Reagent Addition: Add methylhydrazine (0.51 g, 11 mmol, 1.1 equivalents) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid (0.2 mL) can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Chemical Reactivity and Potential Derivatization

The reactivity of this compound is dictated by the electronic properties of its constituent rings and substituents. Understanding these sites of reactivity is key to designing analogs for structure-activity relationship (SAR) studies.

-

C4-Position of the Pyrazole Ring: The C4 position is the most nucleophilic site on the pyrazole ring and is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. This position is a common handle for introducing new functional groups to modulate biological activity.

-

Methoxyphenyl Ring: The phenyl ring, activated by the electron-donating methoxy group, can also undergo electrophilic aromatic substitution, primarily at the ortho and para positions relative to the methoxy group.

-

Methoxy Group (O-Demethylation): The methyl ether can be cleaved using strong acids like boron tribromide (BBr₃) to yield the corresponding phenol. This introduces a hydroxyl group that can act as a hydrogen bond donor and a site for further functionalization.

-

N-Methyl Group: While generally stable, the N-methyl group is a site of potential metabolism by cytochrome P450 enzymes in vivo, leading to N-demethylation.

Relevance in Drug Discovery and Medicinal Chemistry

The structural motif of this compound is highly relevant to modern drug discovery. The pyrazole core is a proven pharmacophore, and the appended functionalities allow for fine-tuning of its pharmacological profile.

Known Biological Activities of Pyrazole Analogs

The pyrazole class of compounds exhibits an exceptionally broad range of biological activities.[1] This versatility makes them attractive scaffolds for targeting various diseases. Documented activities include:

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes.[4]

-

Anticancer: Pyrazole-containing compounds have shown significant antiproliferative activity against various cancer cell lines.[10][11][12] Mechanisms often involve the inhibition of protein kinases or tubulin polymerization.[13]

-

Antimicrobial: Numerous pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[1]

-

Neuroprotective: Certain analogs have been investigated as inhibitors of monoamine oxidase B (MAO-B), suggesting potential for treating neurodegenerative diseases like Alzheimer's.[3]

Potential as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP-binding pocket. The pyrazole ring system is an excellent mimic of the purine hinge-binding motif. The N-methylpyrazole can form critical hydrogen bonds with the kinase hinge region, while the methoxyphenyl group can extend into the hydrophobic pocket, providing affinity and selectivity.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. It is built upon the robust and biologically validated pyrazole scaffold, featuring substituents that provide clear vectors for chemical modification and SAR exploration. Its straightforward synthesis allows for accessible production and derivatization. The established importance of pyrazoles in a wide array of therapeutic areas, from inflammation to oncology, positions this specific compound as a valuable building block and a promising lead structure for the development of novel therapeutic agents.

References

-

PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. [Link]

-

MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

National Institutes of Health (NIH). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]

-

PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

-

MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole (duplicate source). [Link]

-

PrepChem.com. Synthesis of 3-(3-Methoxyphenyl)-1-methyl-1H-thieno[3,2-c]pyrazole. [Link]

-

ResearchGate. Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

ResearchGate. 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubMed. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

MDPI. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

ResearchGate. Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The substitution pattern of this particular derivative, featuring a methoxyphenyl group and a methyl group on the pyrazole ring, can significantly influence its physicochemical properties, metabolic stability, and target-binding affinity.

A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The insights provided herein are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The molecule consists of a central 1-methyl-1H-pyrazole ring substituted at the 5-position with a 3-methoxyphenyl group.

Caption: Predicted mass spectrometry fragmentation of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. [1][2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium |

| C=N stretching (pyrazole) | 1580 - 1620 | Strong |

| C=C stretching (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretching (aryl ether) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1075 (symmetric) | Strong |

| C-H bending (aromatic) | 690 - 900 | Strong |

Expert Interpretation: The strong C=N and C=C stretching bands are characteristic of the aromatic pyrazole and methoxyphenyl rings. The two strong C-O stretching bands are indicative of the aryl ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazole derivatives typically exhibit absorption maxima in the UV region. [3]

| Solvent | Expected λmax (nm) | Transition |

|---|

| Methanol / Ethanol | 250 - 280 | π → π* |

Expert Interpretation: The absorption is due to π → π* transitions within the conjugated system of the pyrazole and methoxyphenyl rings. The exact position of the maximum absorption will be influenced by the solvent polarity.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

IR Spectroscopy (ATR) Protocol

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection: Record the spectrum of the sample.

-

Data Processing: The software will automatically subtract the background from the sample spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration. Prepare a series of dilutions to find an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound. The expected NMR, MS, IR, and UV-Vis data, along with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, purification, and characterization of this and related compounds. The accurate interpretation of this spectroscopic data is a critical step in ensuring the quality and integrity of materials used in drug discovery and development.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]

-

IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. ResearchGate. Available at: [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available at: [Link]

-

Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. SpringerLink. Available at: [Link]

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. MDPI. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

-

(a) UV–vis absorption spectra of compounds 3a–h in MeOH; (b)... ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

RESEARCH ARTICLE. RSC Medicinal Chemistry. Available at: [Link]

-

Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Material Science Research India. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. National Institutes of Health. Available at: [Link]

Sources

The Pyrazole Core: A Privileged Scaffold Forged in History, Revolutionizing Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle That Changed Medicine

In the vast lexicon of organic chemistry, few scaffolds have demonstrated the profound and sustained impact of the pyrazole ring. This simple, five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has journeyed from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have rendered it a "privileged scaffold"—a molecular framework that is repeatedly identified as a crucial component in successful therapeutic agents.[3][4][5]

From the first synthetic analgesic that challenged the dominance of plant-derived medicines to the targeted kinase inhibitors at the forefront of oncology, the story of the substituted pyrazole is a testament to the power of fundamental chemical discovery.[6][7][8] This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles. It delves into the foundational synthetic methodologies, explains the causal links between chemical structure and biological function, and charts the evolution of this remarkable scaffold into a multi-billion dollar pillar of the pharmaceutical industry. For the drug development professional, this guide offers not just a historical account, but a field-proven perspective on why the pyrazole core continues to be a rich source of novel drug candidates.[9][10]

The Dawn of Pyrazole Chemistry: Knorr's Serendipitous Discovery

The history of substituted pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[11][12] While attempting to synthesize a quinoline derivative, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[13][14] The result was not the expected six-membered ring, but a five-membered heterocycle: 1-phenyl-3-methyl-5-pyrazolone.[12][15] This seminal reaction, now universally known as the Knorr Pyrazole Synthesis , was the gateway to an entirely new class of compounds.[16][17]

The true impact of Knorr's discovery was realized shortly after, not in the realm of dyes or materials, but in medicine. While investigating his newly synthesized pyrazolone, Knorr created a methylated derivative he named Antipyrine.[6][18] When tested by pharmacologist Wilhelm Filehne, Antipyrine was found to possess potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties.[7][11] Patented in 1883, Antipyrine became one of the first commercially successful synthetic drugs, demonstrating that potent therapeutics could be created in the laboratory, fundamentally altering the course of drug discovery.[6][18]

Mechanism and Causality of the Knorr Synthesis

The elegance of the Knorr synthesis lies in its straightforward and robust nature: the cyclocondensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative.[3][19] The reaction is typically acid-catalyzed and proceeds through a well-defined mechanism that ensures the formation of the stable, aromatic pyrazole ring.[13]

Below is a diagram illustrating the acid-catalyzed mechanism of the Knorr Pyrazole Synthesis.

Caption: The reaction mechanism of the Knorr Pyrazole Synthesis.

A critical aspect of this synthesis, particularly for drug discovery, is the issue of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[3] The outcome is governed by the relative steric and electronic properties of the carbonyl groups; the more electrophilic (less hindered) carbonyl is typically attacked preferentially.[20] This understanding is crucial for rationally designing a synthesis to yield the desired isomer.

Evolution of Synthetic Methodologies

While the Knorr synthesis remains a workhorse, the demand for increasingly complex and diverse substituted pyrazoles has driven the development of numerous other synthetic strategies. Each method offers unique advantages in terms of substrate scope, regioselectivity, and reaction conditions.

| Synthesis Method | Key Reactants | Typical Conditions | Yield Range | Key Advantages & Insights |

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often heated | 70-95% | Highly reliable and uses readily available starting materials. Regioselectivity can be an issue with unsymmetrical dicarbonyls.[20] |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Hydrazine | Acid catalysis | >60% | A related named reaction, though less common for pyrazoles than for pyrroles and furans. It requires a 1,4-dicarbonyl precursor.[21][22] |

| From α,β-Unsaturated Carbonyls | Chalcone, Hydrazine | Two steps: pyrazoline formation, then oxidation | 66-88% | Accesses a wide variety of pyrazoles from the vast library of available chalcones. Requires a distinct oxidation step.[20] |

| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne | Base-mediated, often at room temperature | 70-86% | Offers excellent control over regioselectivity, which is a significant advantage over the Knorr synthesis.[5][20] |

| Multicomponent Reactions (MCRs) | e.g., Aldehyde, Malononitrile, Hydrazine | Often catalyzed, can use "green" solvents | Good-Excellent | High atom economy and operational simplicity allow for the rapid generation of molecular complexity in a single step.[5] |

Protocol 1: The Classic Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), a compound structurally related to Knorr's original discovery.[9]

Materials:

-

Ethyl acetoacetate (1.63 mL, 12.5 mmol)

-

Phenylhydrazine (1.25 mL, 12.5 mmol)

-

Diethyl ether

-

Ethanol (95%)

-

Round-bottomed flask, reflux condenser, heating mantle, beaker, ice-water bath, Büchner funnel, vacuum filtration apparatus.

Procedure:

-

Reaction Setup: In a clean, dry round-bottomed flask, carefully combine ethyl acetoacetate and phenylhydrazine. Caution: This addition is exothermic and should be performed slowly in a fume hood.[9]

-

Cyclocondensation: Assemble a reflux condenser on the flask and heat the mixture in a heating mantle to 135-145 °C for 1 hour. The mixture will become a heavy, viscous syrup.[9]

-

Isolation: After 1 hour, remove the flask from the heat and transfer the hot syrup into a beaker. Cool the beaker thoroughly in an ice-water bath.

-

Crystallization: Add approximately 2 mL of diethyl ether to the cold syrup and stir the mixture vigorously with a spatula. This will induce the crystallization of the crude product. Continue to add small portions of diethyl ether (3 x 2 mL) until precipitation is complete.[9]

-

Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of the pure product.

-

Final Product: Collect the purified white crystals by vacuum filtration, weigh the product after drying, and determine the reaction yield and melting point (expected: 125–127 °C).[9]

The Kinase Inhibitor Revolution: Pyrazoles as a Privileged Scaffold

While early pyrazole drugs like Antipyrine were phenotypic discoveries, the late 20th and early 21st centuries saw the pyrazole scaffold rise to prominence in the era of rational, target-based drug design. This was particularly true in the field of oncology and inflammation, with the emergence of protein kinase inhibitors.[10][12]

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by phosphorylating specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[23] The ATP-binding site of kinases became a prime target for small molecule inhibitors. Researchers quickly discovered that the substituted pyrazole ring was an exceptionally effective scaffold for creating potent and selective kinase inhibitors.[3][12]

The pyrazole core is considered "privileged" for kinase inhibition due to several key features:

-

Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors, allowing for critical interactions with the "hinge region" of the kinase ATP-binding pocket.[6]

-

Scaffold for Diversity: The carbon atoms of the pyrazole ring (positions 3, 4, and 5) provide well-defined vectors for substitution, allowing medicinal chemists to append various functional groups to optimize potency, selectivity, and pharmacokinetic properties.[24]

-

Metabolic Stability: The aromatic nature of the pyrazole ring imparts significant metabolic stability, a desirable trait for any drug candidate.[4][5]

Case Study 1: Celecoxib (Celebrex®) - A Landmark in Selective Inhibition

The discovery of Celecoxib represents a triumph of rational drug design. In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the understanding of nonsteroidal anti-inflammatory drugs (NSAIDs).[25] While COX-1 is a constitutive enzyme involved in homeostatic functions like protecting the stomach lining, COX-2 is inducible and its expression is dramatically increased at sites of inflammation.[25]

This presented a clear therapeutic hypothesis: selectively inhibiting COX-2 would provide powerful anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs. A team at Searle, led by John Talley, embarked on a mission to create such a molecule.[26] Their work culminated in the discovery of Celecoxib, a 1,5-diarylpyrazole.

Structure-Activity Relationship (SAR) of Celecoxib: The selectivity of Celecoxib for COX-2 is a direct result of specific structural features interacting with topological differences between the two enzyme active sites.[1][15]

-

The Sulfonamide Moiety: The key to selectivity lies in the para-sulfonamide (-SO₂NH₂) group on the N1-phenyl ring. The COX-2 active site possesses a hydrophilic side pocket (due to a Valine at position 523) that is absent in COX-1 (which has a bulkier Isoleucine at the equivalent position).[2] The sulfonamide group of Celecoxib inserts into this side pocket, forming a crucial hydrogen bond and anchoring the molecule, an interaction that is sterically impossible in the COX-1 active site.[1]

-

The Trifluoromethyl Group: The trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring contributes to the overall binding affinity and potency of the molecule.[2]

Caption: Key structure-activity relationships of Celecoxib.

Protocol 2: Synthesis of Celecoxib

The most common synthesis of Celecoxib is a direct application of the Knorr pyrazole synthesis logic.[25]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Reaction Setup: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is prepared in ethanol within a reaction vessel equipped with a reflux condenser.[25]

-

Addition of Hydrazine: 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution, followed by a catalytic amount of hydrochloric acid.

-

Cyclocondensation: The mixture is heated to reflux for several hours. The reaction progress is monitored by an appropriate method, such as Thin-Layer Chromatography (TLC).[25]

-

Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib as a white solid.[25]

Case Study 2: Ruxolitinib (Jakafi®) - Targeting the JAK-STAT Pathway

The discovery of aberrant Janus kinase (JAK) signaling as a driver for myeloproliferative neoplasms (MPNs) spurred the development of targeted inhibitors.[23] Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was a pioneering drug in this class.[8][12] Its structure features a central pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.

Mechanism and SAR of Ruxolitinib: Ruxolitinib functions as an ATP-competitive inhibitor, binding to the catalytic site of JAK1 and JAK2.[6][23] This binding event blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby disrupting the downstream signaling cascade that promotes the pathological cell proliferation in MPNs.

-

Pyrrolo[2,3-d]pyrimidine Core: This nitrogen-rich heterocycle is crucial for binding. It acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

-

Pyrazole Ring: The pyrazole ring serves as a central linker, correctly positioning the pyrrolopyrimidine core for optimal hinge binding and orienting the other substituent (the cyclopentylpropanenitrile chain) into a hydrophobic region of the binding pocket.[6] The N-H of the pyrazole itself can also contribute to binding affinity.

-

Selectivity: Ruxolitinib exhibits high affinity for JAK1 and JAK2 (IC₅₀ ≈ 3 nM) but is significantly less potent against the related kinase JAK3 (IC₅₀ ≈ 428 nM).[8][12] This selectivity is achieved by exploiting subtle differences in the shape and amino acid composition of the respective ATP-binding pockets.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

The following table presents IC₅₀ values for selected pyrazole-based kinase inhibitors, illustrating their potency and, in some cases, selectivity.

| Inhibitor | Target Kinase(s) | IC₅₀ Value | Therapeutic Area |

| Ruxolitinib | JAK1, JAK2 | ~3 nM | Myelofibrosis[8][12] |

| Afuresertib | Akt1 | 0.08 nM (Kᵢ) | Oncology |

| Asciminib | Bcr-Abl | 0.5 nM | Leukemia |

| Danusertib | Aurora A/B | 35 nM / 75 nM | Oncology |

| Crizotinib | ALK, ROS1 | - | Lung Cancer[3] |

Future Directions and Conclusion

The journey of the substituted pyrazole is far from over. From its serendipitous discovery over 140 years ago to its current status as a pillar of modern drug design, the scaffold's versatility continues to inspire medicinal chemists. Current research focuses on developing novel, highly regioselective synthetic methods, including advancements in flow chemistry and photocatalysis, to more efficiently generate diverse pyrazole libraries.[5]

Furthermore, the application of pyrazole-containing drugs is expanding beyond inflammation and oncology into areas such as neurodegenerative diseases, infectious diseases, and cardiovascular conditions.[3][25] The fundamental principles learned from the successes of drugs like Antipyrine, Celecoxib, and Ruxolitinib—understanding the interplay between synthetic accessibility, three-dimensional structure, and specific biological interactions—continue to guide the development of the next generation of pyrazole-based therapeutics. The enduring legacy of Knorr's discovery serves as a powerful reminder that foundational research in organic synthesis can, and often does, lay the groundwork for revolutionary advances in human health.

References

A consolidated list of all sources cited within this guide is provided below for verification and further reading.

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

-

Britannica. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. Available at: [Link]

-

Wikipedia. Ludwig Knorr. Available at: [Link]

-

Royal Society of Chemistry. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

-

PMC - PubMed Central. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Available at: [Link]

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

-

Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available at: [Link]

-

MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

-

ResearchGate. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Available at: [Link]

-

PMC. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Available at: [Link]

- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

-

ResearchGate. A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Available at: [Link]

- Google Patents. US7919633B2 - Process for preparation of celecoxib.

-

PMC - NIH. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]

-

Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

-

NIH. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Available at: [Link]

-

ResearchGate. Structures of pyrazole-based multi-kinase inhibitors and their IC50 values or percentage inhibition. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. Available at: [Link]

-

ChemistryViews. 100th Anniversary: Death of Ludwig Knorr. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available at: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

-

PMC - PubMed Central. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Available at: [Link]

-

NCBI Bookshelf. Ruxolitinib. Available at: [Link]

-

Globe Thesis. Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. Available at: [Link]

-

NIH. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available at: [Link]

-

J&K Scientific. Knorr Pyrazole Synthesis. Available at: [Link]

-

ResearchGate. A review of pyrazole an its derivative. Available at: [Link]

-

ResearchGate. IC 50 values and selectivity index of pyrazolines 1-5. Available at: [Link]

-

ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Available at: [Link]

-

ResearchGate. Synthesis of celecoxib. Available at: [Link]

-

ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules. Available at: [Link]

-

ResearchGate. Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. Available at: [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

Bentham Science Publisher. Biology and Clinical Management of Myeloproliferative Neoplasms and Development of the JAK Inhibitor Ruxolitinib. Available at: [Link]

Sources

- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. globethesis.com [globethesis.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 17. jk-sci.com [jk-sci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 20. rgmcet.edu.in [rgmcet.edu.in]

- 21. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Methoxyphenyl Pyrazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to their incorporation into numerous approved drugs.[1] This technical guide focuses on a specific, highly promising subclass: methoxyphenyl pyrazole derivatives. The strategic introduction of a methoxy-substituted phenyl ring onto the pyrazole core profoundly influences the molecule's physicochemical properties and biological interactions, unlocking a vast potential for therapeutic innovation. This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, offering a vital resource for researchers and professionals engaged in the development of next-generation therapeutics.

Introduction: The Pyrazole Core and the Methoxyphenyl Advantage

Pyrazoles are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals and agrochemicals.[2][3] Their structural versatility allows for substitution at multiple positions, enabling fine-tuning of their pharmacological profiles.[2] This has led to the development of pyrazole-containing drugs across a wide spectrum of therapeutic areas, including the renowned anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant.[1]

The incorporation of a methoxyphenyl group is a key design strategy in medicinal chemistry. The methoxy group (-OCH₃) can significantly alter a molecule's properties by:

-

Modulating Lipophilicity: Influencing cell membrane permeability and oral bioavailability.

-

Hydrogen Bonding: Acting as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

-

Metabolic Stability: Affecting the rate and pathways of drug metabolism.

-

Conformational Control: Influencing the overall shape of the molecule to ensure optimal binding to target proteins.

This guide will delve into the specific biological activities where methoxyphenyl pyrazole derivatives have shown exceptional promise, including their roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Synthetic Strategies: Building the Core Scaffold

The synthesis of methoxyphenyl pyrazole derivatives typically involves the cyclocondensation of a β-diketone with a hydrazine derivative.[4] A common and efficient approach is a one-pot reaction that provides good yields.[2]

Generalized Synthetic Workflow

A representative workflow for the synthesis and subsequent biological evaluation of these derivatives is outlined below. This process begins with the selection of appropriate starting materials and culminates in the assessment of the final compound's therapeutic potential.

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: General Synthesis of 1-Aryl-3-(methoxyphenyl)-1H-pyrazoles

This protocol describes a common method for synthesizing the pyrazole core structure.

Materials:

-

Appropriately substituted methoxyphenyl β-diketone (1.0 eq)

-

Substituted aryl hydrazine hydrochloride (1.1 eq)

-

Ethanol or Glacial Acetic Acid (solvent)

-

Triethylamine (base, if using hydrochloride salt)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: Dissolve the methoxyphenyl β-diketone in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add the substituted aryl hydrazine hydrochloride and a stoichiometric amount of triethylamine to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methoxyphenyl pyrazole derivative.[5]

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[3]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Methoxyphenyl pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins that are critical for cancer cell growth and survival.[7][8]

Mechanisms of Anticancer Activity

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of crucial kinases involved in cancer signaling pathways. Notably, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key drivers of tumor growth, proliferation, and angiogenesis.[9][10]

-

Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death).[11]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central regulators of the cell cycle. By inhibiting CDKs, such as CDK2, these compounds can halt cell cycle progression, preventing cancer cells from dividing.[3][9]

-

Induction of Apoptosis: Many methoxyphenyl pyrazoles trigger apoptosis through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspases.[8][9]

Caption: Selective COX-2 inhibition pathway.

Structure-Activity Relationship (SAR)

Studies have shown that the nature and position of substituents on the phenyl rings are critical for COX-2 selectivity and potency. For instance, a cyanopyridone derivative bearing a 4-methoxyphenyl group at the pyrazole-4 position was found to be a more effective anti-inflammatory agent than both indomethacin and celecoxib in a rat paw edema model. [5]The presence of a sulfonamide group on one of the phenyl rings is also a common feature in many selective COX-2 inhibitors. [12]

Antimicrobial and Neuroprotective Potential

Beyond cancer and inflammation, methoxyphenyl pyrazole derivatives have demonstrated significant potential in combating microbial infections and neurodegenerative disorders.

Antimicrobial Activity

These compounds have shown broad-spectrum activity against various bacterial and fungal strains. [13][14]

-

Antibacterial Action: They are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [15]* Antifungal Action: Activity has been reported against fungi such as Candida albicans and Aspergillus niger. [15] The efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [15] |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [15] |

| Pyrazole Derivative 2 | Aspergillus niger | 1.0 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent. [16] Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

-

Methoxyphenyl pyrazole derivatives (in DMSO)

-

96-well microplates

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) [17][18] Procedure:

-

Prepare Inoculum: Grow the microbial culture to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Neuroprotective Activity

Emerging research indicates that methoxyphenyl pyrazoline derivatives may be valuable in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. [19][20]Their mechanisms often involve the inhibition of enzymes that play a role in the progression of these diseases. For example, a 2-[(3-(4-Methoxyphenyl)-5-furyl-2-pyrazoline-1-yl]-3-methyl-4(3H)-quinazolinone derivative showed potent and selective inhibition of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. [19][20]This suggests a potential therapeutic role in Parkinson's disease.

Conclusion and Future Directions

Methoxyphenyl pyrazole derivatives represent a highly versatile and pharmacologically potent class of compounds. Their proven efficacy as anticancer, anti-inflammatory, antimicrobial, and potentially neuroprotective agents underscores their importance in modern drug discovery. The ability to systematically modify their structure allows for the optimization of activity against specific targets while minimizing off-target effects.

Future research should focus on:

-

Elucidating Detailed Mechanisms: Deeper investigation into the specific signaling pathways and molecular interactions for novel derivatives.

-

Optimizing SAR: Rational design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Studies: Advancing the most promising in vitro candidates to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

-

Exploring New Therapeutic Areas: Investigating the potential of these scaffolds against other diseases, such as viral infections and metabolic disorders.

The continued exploration of the methoxyphenyl pyrazole scaffold is poised to yield a new generation of innovative and effective therapies to address some of the most pressing challenges in human health.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Novel Pyrazole Derivatives with 3,5-Dimethoxyphenylglyoxal Hydrate.

- MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- MDPI. (2018). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated.

- National Institutes of Health (NIH). (n.d.). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - PMC.

- National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.

- ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.

- Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry.

- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines.

- National Institutes of Health (NIH). (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC.

- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.

- National Institutes of Health (NIH). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- National Institutes of Health (NIH). (n.d.). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC.

- ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega.

- ResearchGate. (2025). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.

- PubMed. (n.d.). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.

- ResearchGate. (2015). (PDF) SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.

- ResearchGate. (2025). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).

- National Institutes of Health (NIH). (n.d.). Celecoxib - StatPearls - NCBI Bookshelf.

- National Institutes of Health (NIH). (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC.

- MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- PubMed. (1999). COX 2-selective NSAIDs: biology, promises, and concerns.

- PubMed. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.

- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- National Institutes of Health (NIH). (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC.

- National Institutes of Health (NIH). (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.

- ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Der Pharma Chemica. (n.d.). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives.

- National Institutes of Health (NIH). (n.d.). Current status of pyrazole and its biological activities - PMC.

- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).

- National Institutes of Health (NIH). (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC.

- National Institutes of Health (NIH). (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC.

- Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects.

- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.).

- Taylor & Francis. (2016). Full article: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

- ResearchGate. (n.d.). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug | Request PDF.

- MDPI. (n.d.). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024).

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.

- National Institutes of Health (NIH). (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR.

- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.).

- Semantic Scholar. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 12. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Potential Mechanism of Action of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

Abstract: The pyrazole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and protein kinase inhibitory effects. This technical guide focuses on 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole, a specific 1,5-diarylpyrazole derivative. As direct comprehensive studies on this particular molecule are limited, this document synthesizes data from structurally analogous compounds to build a scientifically grounded, predictive framework for its mechanism of action. We will explore its most probable biological targets, delineate the associated signaling pathways, and provide a systematic, self-validating experimental workflow for confirming these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of novel pyrazole derivatives.

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Therapeutics

The five-membered heterocyclic pyrazole ring is a cornerstone of modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a diverse range of biological targets. This versatility has led to the development of numerous blockbuster drugs across various therapeutic areas. A notable example is Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory properties.[1][2] In the realm of oncology, pyrazole derivatives have emerged as potent protein kinase inhibitors, exemplified by drugs like Axitinib, which targets vascular endothelial growth factor receptors (VEGFRs).[3]

The compound of interest, this compound, belongs to the 1,5-diarylpyrazole class. Its structure, featuring a methyl-substituted pyrazole core and a methoxy-substituted phenyl ring, suggests several plausible mechanisms of action based on established structure-activity relationships (SAR). This guide will deconstruct the molecule's potential biological activities by examining three primary, evidence-based mechanistic avenues: Cyclooxygenase (COX) Inhibition , Protein Kinase Inhibition , and Induction of Apoptosis . For each avenue, we will propose the underlying signaling pathways and detail the necessary experimental protocols to validate these hypotheses.

Part 1: Postulated Mechanisms of Action

Based on extensive analysis of the pyrazole chemical class, we postulate three primary mechanisms through which this compound may exert its pharmacological effects.

Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

The 1,5-diarylpyrazole scaffold is the defining feature of celecoxib and other coxibs, which are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][4] These enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation and pain.[5]

Causality: The diaryl substitution pattern is critical for high-affinity binding to the COX-2 active site.[6] The methoxyphenyl group on our target compound can occupy the hydrophobic side pocket of the COX-2 enzyme, a key interaction for selectivity over the COX-1 isoform. We hypothesize that this compound acts as a competitive inhibitor of COX-2, thereby blocking prostaglandin synthesis and exerting a potent anti-inflammatory effect.